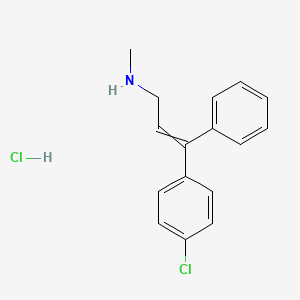
Holmium citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Holmium citrate is a chemical compound formed by the combination of holmium, a rare-earth metal from the lanthanide series, and citric acid Holmium is known for its unique magnetic properties and its ability to absorb neutrons, making it valuable in various scientific and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Holmium citrate can be synthesized by transforming freshly precipitated holmium hydroxide in a citric acid solution under hydrothermal conditions. The reaction typically occurs at temperatures above 100°C and takes about three days to complete . The resulting compound crystallizes in a monoclinic system, with crystallite sizes determined by the Halder-Wagner method .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes, with a focus on maintaining high purity and consistency. The process involves the careful control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: Holmium citrate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of citric acid, which acts as a chelating agent, stabilizing the holmium ions.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can occur in the presence of other metal ions or ligands, leading to the formation of new complexes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield holmium oxide, while reduction can produce holmium metal or other reduced forms of holmium compounds.
Applications De Recherche Scientifique
Holmium citrate has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst in various chemical reactions and as a precursor for the synthesis of other holmium compounds.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Industry: Utilized in the production of high-strength magnets and as a component in certain types of lasers.
Mécanisme D'action
Holmium citrate can be compared to other lanthanide citrates, such as erbium citrate and lutetium citrate . While these compounds share similar chemical properties, this compound is unique in its magnetic characteristics and neutron absorption capabilities. This makes it particularly valuable in applications requiring strong magnetic fields or neutron capture.
Comparaison Avec Des Composés Similaires
- Erbium citrate
- Lutetium citrate
- Yttrium citrate
Holmium citrate stands out due to its specific magnetic and radiological properties, making it a versatile compound in various scientific and industrial fields.
Propriétés
Numéro CAS |
13455-50-0 |
|---|---|
Formule moléculaire |
C6H5HoO7 |
Poids moléculaire |
354.03 g/mol |
Nom IUPAC |
holmium(3+);2-hydroxypropane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C6H8O7.Ho/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+3/p-3 |
Clé InChI |
XWNIZLSRPNZMLP-UHFFFAOYSA-K |
SMILES canonique |
C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Ho+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


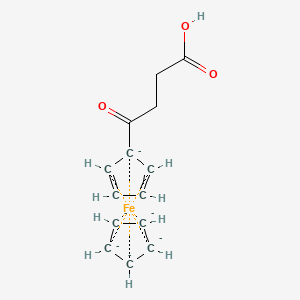

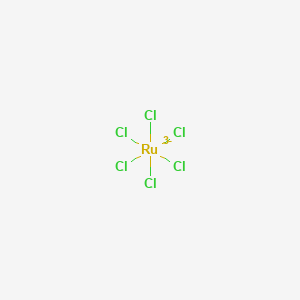

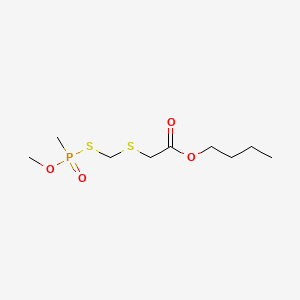
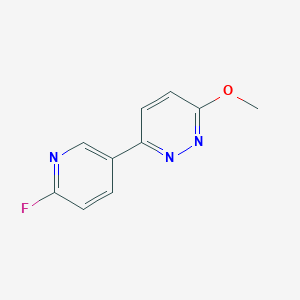
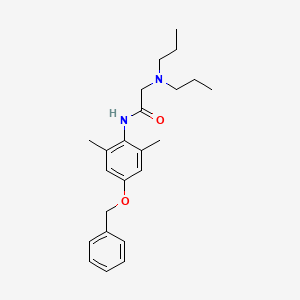
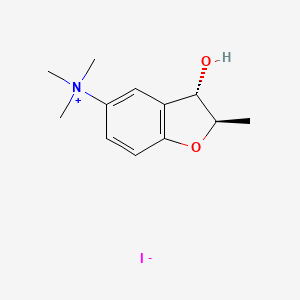

![5,7-Dimethoxy-2-methyl-imidazo[1,2-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B13738977.png)
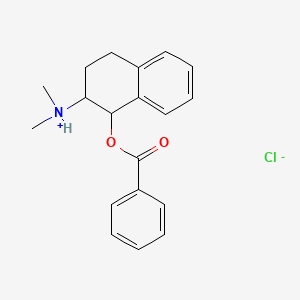
![diethyl-[2-(9-hydroxyfluorene-9-carbonyl)oxyethyl]azanium;chloride](/img/structure/B13738987.png)
![2-(butylamino)-N-[4-[4-[[2-(butylamino)acetyl]amino]phenyl]sulfonylphenyl]acetamide](/img/structure/B13738990.png)
